molecular formula C18H21N3O2S B267665 N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea

N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea

Cat. No. B267665
M. Wt: 343.4 g/mol
InChI Key: NEZNWIDQDYYEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea (IBPT) is a chemical compound that has been widely studied for its potential applications in scientific research. IBPT is a thiourea derivative that has shown promise in a variety of areas, including cancer research, neurobiology, and environmental science. In

Mechanism of Action

The mechanism of action of N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In neurobiology, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to modulate the activity of certain neurotransmitters, including dopamine and glutamate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea vary depending on the specific application and dosage used. In cancer cells, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In neurobiology, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to improve cognitive function and protect against neurotoxicity. In environmental science, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to effectively remove heavy metals from contaminated soil and water.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea in lab experiments is its relative ease of synthesis and availability. Additionally, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to have a wide range of potential applications in scientific research. However, one limitation of using N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea. In cancer research, further studies are needed to determine the specific mechanisms by which N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea inhibits tumor growth and to identify potential drug targets. In neurobiology, further studies are needed to determine the optimal dosage and delivery method for N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea and to investigate its potential applications in the treatment of neurodegenerative diseases. In environmental science, further studies are needed to optimize the use of N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea for the removal of heavy metals from contaminated soil and water.

Synthesis Methods

The synthesis of N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea involves the reaction of 4-isobutoxybenzoyl chloride with 3-pyridinemethanethiol in the presence of a base such as potassium carbonate. The resulting product is then treated with thiourea to form N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea. The synthesis of N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been studied for its potential applications in a variety of scientific research areas. In cancer research, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. In neurobiology, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been studied for its potential neuroprotective effects and its ability to improve cognitive function. N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has also been studied for its potential applications in environmental science, specifically for its ability to remove heavy metals from contaminated soil and water.

properties

Product Name

N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

4-(2-methylpropoxy)-N-(pyridin-3-ylmethylcarbamothioyl)benzamide

InChI

InChI=1S/C18H21N3O2S/c1-13(2)12-23-16-7-5-15(6-8-16)17(22)21-18(24)20-11-14-4-3-9-19-10-14/h3-10,13H,11-12H2,1-2H3,(H2,20,21,22,24)

InChI Key

NEZNWIDQDYYEBO-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.